molecular formula C16H20N2O4S3 B6571751 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946241-15-2

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B6571751
CAS No.: 946241-15-2
M. Wt: 400.5 g/mol
InChI Key: WHXRJYPBKUSCBH-UHFFFAOYSA-N
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Description

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a complex chemical compound that has garnered significant interest in the scientific community. This interest stems from its unique structure, which incorporates both sulfonamide and thiophene moieties, rendering it a candidate for diverse chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic synthesis. A common approach begins with the preparation of 1,2,3,4-tetrahydroquinoline, which is then functionalized at the 6-position to introduce the sulfonyl group. Subsequently, the thiophene-2-sulfonamide moiety is attached through various organic reactions, ensuring mild conditions to maintain the integrity of the compound.

Industrial Production Methods

Industrial production methods often mirror laboratory synthesis but on a larger scale. This includes optimizing reaction conditions for high yield and purity, utilizing efficient purification techniques such as recrystallization and chromatography, and ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Introduction of oxygen atoms to various positions, altering the chemical properties.

  • Reduction: : Addition of hydrogen atoms, potentially affecting the sulfonyl groups.

  • Substitution: : Replacement of functional groups with other moieties.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxide derivatives, while reduction could produce a more reduced form of the original compound. Substitution reactions can introduce a variety of functional groups, expanding the compound's versatility.

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide has found applications in various scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules due to its reactivity and structural uniqueness.

  • Biology: : Investigated for its potential as a biological probe and for its interactions with biomolecules.

  • Medicine: : Explored for its therapeutic potential, including antimicrobial and anti-inflammatory properties.

  • Industry: : Utilized in the development of advanced materials and as a component in chemical processes.

Mechanism of Action

The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its sulfonamide and thiophene groups play crucial roles in binding to these targets, modulating their activity, and leading to desired biological effects. Pathways influenced by the compound include signal transduction and metabolic pathways, highlighting its potential for therapeutic intervention.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl]thiophene-2-sulfonamide

  • N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-2-sulfonamide

Highlighting Uniqueness

Compared to these similar compounds, N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide stands out due to its specific sulfonamide-thiophene combination, which imparts unique reactivity and biological properties. This combination allows for more versatile applications and a broader range of reactions, making it a valuable compound for research and industrial purposes.

Hope this helps you in your research journey!

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-2-11-24(19,20)18-9-3-5-13-12-14(7-8-15(13)18)17-25(21,22)16-6-4-10-23-16/h4,6-8,10,12,17H,2-3,5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXRJYPBKUSCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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